molecular formula C14H12N4O B11867496 6-Amino-2-(4-aminophenyl)quinazolin-4(1H)-one CAS No. 24093-16-1

6-Amino-2-(4-aminophenyl)quinazolin-4(1H)-one

Katalognummer: B11867496
CAS-Nummer: 24093-16-1
Molekulargewicht: 252.27 g/mol
InChI-Schlüssel: VKZZGCYGUAPPFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-2-(4-aminophenyl)quinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by its quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-(4-aminophenyl)quinazolin-4(1H)-one typically involves the condensation of anthranilic acid derivatives with appropriate amines. One common method is the reaction of 2-aminobenzamide with 4-nitrobenzaldehyde, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of acidic or basic catalysts and solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents are selected to optimize reaction rates and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-2-(4-aminophenyl)quinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, nitric acid.

    Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted quinazolinones.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific molecular targets.

    Industry: Used in the development of dyes and pigments.

Wirkmechanismus

The mechanism of action of 6-Amino-2-(4-aminophenyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinazolin-4(1H)-one: The parent compound without the amino groups.

    2-(4-Aminophenyl)quinazolin-4(1H)-one: Lacks the amino group at the 6 position.

    6-Aminoquinazolin-4(1H)-one: Lacks the amino group at the 2 position.

Uniqueness

6-Amino-2-(4-aminophenyl)quinazolin-4(1H)-one is unique due to the presence of amino groups at both the 6 and 4 positions of the quinazoline ring and the 4 position of the phenyl ring. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

24093-16-1

Molekularformel

C14H12N4O

Molekulargewicht

252.27 g/mol

IUPAC-Name

6-amino-2-(4-aminophenyl)-3H-quinazolin-4-one

InChI

InChI=1S/C14H12N4O/c15-9-3-1-8(2-4-9)13-17-12-6-5-10(16)7-11(12)14(19)18-13/h1-7H,15-16H2,(H,17,18,19)

InChI-Schlüssel

VKZZGCYGUAPPFC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)N)C(=O)N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.